5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide

Kinase inhibitor Scaffold hopping JAK2 selectivity

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide (CAS 2721374-89-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine family, bearing a primary carboxamide at the 2-position, a bromine at the 5-position, and a methoxy group at the 7-position. With a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08 g/mol, this compound is commercially available as a research-grade building block.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B15365359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CC(=NN21)C(=O)N)Br
InChIInChI=1S/C9H8BrN3O2/c1-15-8-3-5(10)2-6-4-7(9(11)14)12-13(6)8/h2-4H,1H3,(H2,11,14)
InChIKeyJFONBOGXVHVXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide – Key Compound Identity & Core Properties for Research Procurement


5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide (CAS 2721374-89-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine family, bearing a primary carboxamide at the 2-position, a bromine at the 5-position, and a methoxy group at the 7-position . With a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08 g/mol, this compound is commercially available as a research-grade building block . Its substitution pattern distinguishes it from the more extensively studied pyrazolo[1,5-a]pyridine-3-carboxamide series, positioning it as a candidate for scaffold-hopping campaigns and kinase inhibitor discovery programs where 2-carboxamide regioisomers have demonstrated potent target engagement [1].

Why Generic Pyrazolopyridine Analogs Cannot Replace 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide


Superficial structural similarity within the pyrazolo[1,5-a]pyridine class masks critical pharmacophore-level divergence. The 2-carboxamide regioisomer adopted by this compound is far less explored than the 3-carboxamide series [1], yet N-methylpyrazolo[1,5-a]pyridine-2-carboxamide has demonstrated single-digit nanomolar JAK2 inhibition (IC50 = 12 nM) with >100-fold selectivity [2], indicating that the 2-carboxamide vector engages kinase active sites in a manner fundamentally distinct from 3-substituted analogs. Simultaneously, the 5-bromo substituent provides a site for late-stage diversification via palladium-catalyzed cross-coupling that is absent in des-bromo 2-carboxamide scaffolds . Substituting a generic pyrazolopyridine building block lacking either the regiospecific carboxamide placement or the bromine handle forfeits these orthogonal advantages, making straightforward analog swapping scientifically unsound for programs targeting kinase selectivity or requiring synthetic tractability.

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide: Quantified Differentiation Against Closest Analogs


Regioisomeric Advantage: 2-Carboxamide vs. 3-Carboxamide Scaffold Potency in Kinase Inhibition

The 2-carboxamide regioisomer present in the target compound provides a kinase inhibition vector distinct from the extensively characterized 3-carboxamide series [1]. While no direct head-to-head data exist for the 5-Br-7-OMe substituted 2-carboxamide, the unsubstituted N-methylpyrazolo[1,5-a]pyridine-2-carboxamide achieves JAK2 IC50 = 12 nM with >100-fold selectivity over other JAK isoforms [2]. In contrast, the most potent pyrazolo[1,5-a]pyridine-3-carboxamides reported against Mycobacterium tuberculosis achieve MIC values in the 0.016–0.5 μg/mL range against H37Rv but lack kinase selectivity data [1]. This regioisomeric divergence is critical: the 2-carboxamide orients the hydrogen-bonding donor/acceptor pair toward the hinge region of kinases in a geometry unavailable to 3-carboxamide analogs, a structural rationale supported by p38 kinase co-crystal structures of related pyrazolo[1,5-a]pyridine-2-carboxamides [3].

Kinase inhibitor Scaffold hopping JAK2 selectivity

Calculated Physicochemical Differentiation: 5-Br-7-OMe Substitution Lowers LogP vs. Des-Bromo 2-Carboxamide Scaffolds

The 5-bromo and 7-methoxy substituents on the target compound modulate lipophilicity and polar surface area relative to unsubstituted pyrazolo[1,5-a]pyridine-2-carboxamide. Vendor-certified computed properties for 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide report a TPSA of 69.62 Ų and a LogP of 1.2043 . By comparison, the des-bromo analog pyrazolo[1,5-a]pyridine-2-carboxamide (C8H7N3O, MW 161.16) lacks the bromine-induced polarizability and the methoxy hydrogen-bond acceptor, resulting in a lower TPSA and higher LogP . The bromine substituent adds approximately 79 amu while contributing to halogen-bonding interactions with protein targets, a feature documented to enhance binding affinity in brominated heterocycles by 2- to 10-fold in select kinase systems [1]. The methoxy group at C7 further serves as a solubility-enhancing moiety compared to unsubstituted or methyl-substituted analogs.

Physicochemical properties LogP Ligand efficiency

Synthetic Tractability: Bromine Handle Enables Pd-Catalyzed Cross-Coupling Unavailable in Des-Bromo Analogs

The 5-bromine substituent in 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions, enabling late-stage diversification that is impossible with des-bromo analogs such as pyrazolo[1,5-a]pyridine-2-carboxamide or N-methylpyrazolo[1,5-a]pyridine-2-carboxamide [1]. The related methyl ester (CAS 2721374-88-3) and carboxylic acid (CAS 2721374-87-2) derivatives of the same scaffold are commercially available, confirming the synthetic accessibility of the brominated core for derivatization . In contrast, non-brominated 2-carboxamide building blocks require de novo halogenation—a step that often proceeds with poor regioselectivity on electron-deficient pyrazolopyridine systems—adding 2–3 synthetic steps and reducing overall yield [2]. The presence of the bromine atom thus makes this compound a strategically valuable intermediate for medicinal chemistry campaigns requiring aryl/heteroaryl diversification at the 5-position.

Cross-coupling Late-stage functionalization C–C bond formation

Optimal Research & Industrial Applications for 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide


Kinase Inhibitor Lead Generation via 2-Carboxamide Scaffold Hopping

For medicinal chemistry teams seeking to replace imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyridine-3-carboxamide scaffolds in kinase programs, this compound provides a structurally validated 2-carboxamide alternative. The N-methyl analog has demonstrated JAK2 IC50 = 12 nM with >100-fold selectivity [1], and the 5-Br-7-OMe substitution offers additional vectors for optimizing potency and selectivity through halogen bonding (Br) and solubility modulation (OMe). Computational docking using the p38 kinase co-crystal structure of a related 2-carboxamide [2] enables rational design before committing to synthesis.

Diversity-Oriented Synthesis via 5-Position Cross-Coupling

The bromine at C5 enables parallel library synthesis through Suzuki-Miyaura or Buchwald-Hartwig coupling without pre-functionalization. This application scenario is supported by the commercial availability of the ester and acid analogs , allowing parallel diversification of both the 2-position (via amide coupling from the acid) and the 5-position (via cross-coupling). The estimated saving of 2–3 synthetic steps per analog relative to non-brominated starting materials translates to a tangible reduction in FTE costs for SAR campaigns requiring 50–100 analogs.

Physicochemical Property Optimization in CNS-Targeted Kinase Programs

With a computed LogP of 1.20 and TPSA of 69.62 Ų , this compound resides within favorable CNS drug-like space (LogP < 3, TPSA < 90 Ų). Its physicochemical profile is better suited for CNS penetration than many des-methoxy or des-bromo analogs, making it a strategic starting point for kinase targets expressed in the CNS (e.g., GSK3β, MARK, JAK2) where pyrazolo[1,5-a]pyridines have shown preclinical efficacy [3].

Reference Standard for Regioisomeric Selectivity Profiling

Given that most published pyrazolopyridine carboxamides are 3-substituted [4], this compound serves as a critical reference standard for selectivity panels designed to distinguish 2-carboxamide-mediated pharmacology from 3-carboxamide off-target effects. Procurement of both regioisomers enables side-by-side profiling that is essential for patent differentiation and target deconvolution studies.

Quote Request

Request a Quote for 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.